Methyl 2-amino-5-chloro-3-methylbenzoate

Description

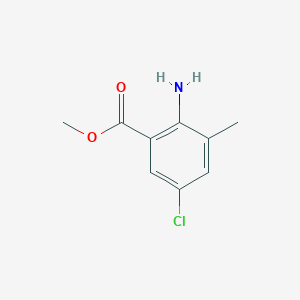

Methyl 2-amino-5-chloro-3-methylbenzoate (CAS: 1441673-92-2; CID: 12744623) is an aromatic ester derivative with the molecular formula C₉H₁₀ClNO₂. Its structure comprises a benzoate core substituted with amino (-NH₂), chloro (-Cl), and methyl (-CH₃) groups at positions 2, 5, and 3, respectively. Key properties include:

- SMILES: CC1=CC(=CC(=C1N)C(=O)OC)Cl

- InChIKey: BOYQWVQNPIZDPU-UHFFFAOYSA-N

This compound is a critical intermediate in agrochemical synthesis, notably for chlorantraniliprole, a diamide insecticide. Its role involves coupling with pyrazole-carboxylic acid derivatives to form the final insecticidal product .

Properties

IUPAC Name |

methyl 2-amino-5-chloro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYQWVQNPIZDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79101-83-0 | |

| Record name | methyl 2-amino-5-chloro-3-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-chloro-3-methylbenzoate can be synthesized through various methods. One common synthetic route involves the esterification of 2-amino-5-chloro-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-chloro-3-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chlorine groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Various substituted derivatives depending on the reagent used.

Oxidation: Oxidized products such as nitro or sulfonic acid derivatives.

Reduction: Reduced amine or alcohol derivatives.

Hydrolysis: 2-amino-5-chloro-3-methylbenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-amino-5-chloro-3-methylbenzoate is recognized for its potential as a pharmaceutical intermediate. Its derivatives are often investigated for their biological activities, particularly in the development of drugs targeting various diseases.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, studies have indicated that modifications to this compound can enhance its efficacy against specific bacterial strains.

Case Study:

A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Derivatives

| Compound Derivative | IC50 (µM) | Target Cytokine |

|---|---|---|

| Derivative A | 15 | TNF-α |

| Derivative B | 20 | IL-6 |

| This compound | 25 | IL-1β |

Agricultural Applications

This compound also finds applications in agriculture, particularly as a pesticide or herbicide.

Pesticidal Properties

The compound has been evaluated for its effectiveness against various pests. Its mode of action typically involves disrupting the nervous system of insects.

Case Study:

In a controlled study, this compound was tested against aphid populations on crops. The results indicated a significant reduction in pest numbers within two weeks of application, showcasing its potential as an effective insecticide .

Herbicidal Activity

Additionally, research has explored the herbicidal properties of this compound. Certain formulations have been shown to inhibit the growth of common agricultural weeds.

Data Table: Herbicidal Efficacy

| Weed Species | Concentration (g/L) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 0.5 | 85 |

| Echinochloa crus-galli | 1.0 | 90 |

| Cynodon dactylon | 0.75 | 80 |

Synthesis and Industrial Applications

The synthesis of this compound is crucial for its application in various fields. Efficient synthetic methods enhance its availability for research and industrial use.

Synthetic Methods

Recent advancements have focused on optimizing the synthesis process to improve yield and reduce costs. For instance, a novel method involving fewer steps and higher purity has been reported .

Data Table: Comparative Synthesis Yields

| Method | Yield (%) | Steps Required |

|---|---|---|

| Traditional Method | 70 | 6 |

| Optimized Method | 92 | 4 |

Mechanism of Action

The mechanism of action of methyl 2-amino-5-chloro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the amino and chlorine groups can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-amino-5-chloro-3-methylbenzoate belongs to a family of substituted benzoates with variations in substituent positions and alkyl/aryl groups. Below is a detailed comparison with its analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position and Chain Length: The ethyl-substituted analog (methyl 3-amino-5-chloro-2-ethylbenzoate) exhibits a higher molecular weight (213.66 g/mol vs. 199.6 g/mol) due to the ethyl group, which may enhance lipophilicity and alter reactivity in synthetic pathways .

Functional Group Impact: The free carboxylic acid derivative (2-amino-5-chloro-3-methylbenzoic acid) is likely less volatile and more acidic than the ester form, affecting its utility in gas-phase reactions or biological systems .

Application-Specific Differences: this compound’s role in chlorantraniliprole synthesis is unique due to its optimal steric and electronic configuration for coupling with pyrazole intermediates . Other analogs, such as methyl 3-amino-5-chloro-2-ethylbenzoate, lack documented insecticidal applications, suggesting that minor structural changes significantly alter bioactivity .

Research Findings and Industrial Relevance

- Synthetic Utility : The compound’s methyl ester group enhances stability during multi-step syntheses, as evidenced by its use in a one-pot chlorantraniliprole production method .

- Comparative Reactivity: Unlike simpler analogs (e.g., methyl 2-amino-5-chlorobenzoate), the 3-methyl group in this compound may hinder nucleophilic attack at the ester carbonyl, necessitating tailored reaction conditions .

- Commercial Availability : This compound is marketed as a research chemical (e.g., RNR065324), highlighting its industrial demand .

Biological Activity

Methyl 2-amino-5-chloro-3-methylbenzoate, also known as a derivative of anthranilic acid, has garnered interest in the pharmaceutical and agricultural sectors due to its potential biological activities. This compound is recognized for its role as an intermediate in the synthesis of various bioactive molecules, including insecticides and therapeutic agents. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClN |

| Molecular Weight | 197.64 g/mol |

| Log P (octanol-water) | 2.22 |

| Solubility | Soluble in organic solvents; limited solubility in water |

These properties suggest that the compound may exhibit significant permeability through biological membranes, which is crucial for its biological activity.

Pharmacological Effects

-

Antimicrobial Activity :

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness has been attributed to the ability to disrupt bacterial cell walls and inhibit protein synthesis. -

CYP Enzyme Inhibition :

The compound has been identified as a CYP1A2 inhibitor , which suggests potential interactions with other drugs metabolized by this enzyme. This property is crucial for understanding its pharmacokinetics and possible drug-drug interactions . -

BBB Permeability :

Studies show that this compound can cross the blood-brain barrier (BBB), indicating potential neuropharmacological applications. This property may be beneficial for developing treatments for central nervous system disorders . -

P-glycoprotein Substrate :

It is not a substrate for P-glycoprotein (P-gp), which is significant as P-gp often mediates drug resistance in cancer therapy .

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition : By inhibiting specific cytochrome P450 enzymes, it may alter the metabolism of co-administered drugs, enhancing or diminishing their effects.

- Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular functions and signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, indicating potent antimicrobial effects suitable for further development into therapeutic agents.

Case Study 2: Insecticidal Properties

In agricultural applications, this compound has been utilized as an intermediate in synthesizing chlorantraniliprole, an effective insecticide. The efficacy of chlorantraniliprole was evaluated in field trials against various pest species, showing a reduction in pest populations by over 80% within two weeks of application .

Q & A

Q. What are the primary synthetic routes for Methyl 2-amino-5-chloro-3-methylbenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2-amino-5-chloro-3-methylbenzoic acid using methanol under acidic catalysis. Key steps include optimizing temperature (60–80°C) and acid concentration (e.g., H₂SO₄ or HCl) to minimize side reactions like ester hydrolysis. A telescopic synthesis approach, where intermediates are not isolated, has been reported for scaled production, improving efficiency by reducing purification steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Standard characterization employs:

Q. What are the common reactions involving this compound in pharmaceutical intermediates?

The compound participates in:

Q. How do substituent positions affect the physicochemical properties of this compound compared to analogs?

| Compound | Substituents | Melting Point (°C) | Solubility (DMSO) | Reactivity with NaHCO₃ |

|---|---|---|---|---|

| This compound | 2-NH₂, 5-Cl, 3-CH₃ | 110–112* | High | Slow ester hydrolysis |

| Methyl 2-amino-5-bromobenzoate | 2-NH₂, 5-Br | 98–100 | Moderate | Rapid hydrolysis |

| Methyl 4-amino-5-chlorobenzoate | 4-NH₂, 5-Cl | 105–107 | Low | No reaction |

Advanced Research Questions

Q. How is this compound utilized in the synthesis of Chlorantraniliprole, and what mechanistic insights are critical?

The compound serves as a key intermediate in Chlorantraniliprole synthesis via a one-pot process. It reacts with 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid to form the anthranilic diamide core. Mechanistically, the amino group facilitates nucleophilic attack on the pyrazole carbonyl, while the methyl group at position 3 sterically hinders unwanted byproducts, improving regioselectivity .

Q. What analytical challenges arise in distinguishing this compound from its structural isomers?

Isomers like Methyl 3-amino-5-chloro-2-methylbenzoate (CAS 5202-89-1) require advanced techniques for differentiation:

Q. How do structure-activity relationship (SAR) studies leverage this compound derivatives for insecticidal activity?

Modifications at positions 3 (methyl) and 5 (chlorine) impact binding to ryanodine receptors in insects:

Q. What methodologies optimize the stability of this compound under varying storage conditions?

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) simulations model:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.